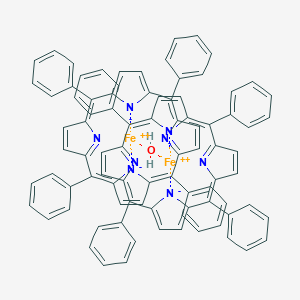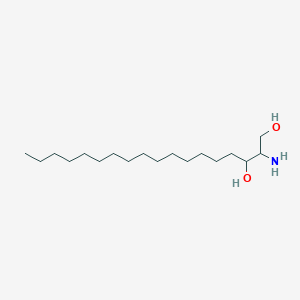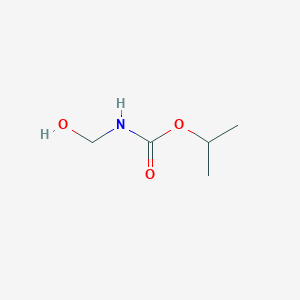
Carbamic acid, (hydroxymethyl)-, 1-methylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (hydroxymethyl)-, 1-methylethyl ester, also known as isopropyl carbamate, is a chemical compound with the molecular formula C5H11NO3. It is an ester of carbamic acid and isopropyl alcohol. Isopropyl carbamate has a wide range of applications in scientific research, including as a reagent in organic synthesis and as a precursor to other chemicals.
Wirkmechanismus
The mechanism of action of Carbamic acid, (hydroxymethyl)-, 1-methylethyl ester carbamate is not well understood. However, it is believed to act as a carbamate insecticide by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This results in the accumulation of acetylcholine in the nervous system, leading to overstimulation and paralysis of the insect.
Biochemische Und Physiologische Effekte
Isopropyl carbamate has been shown to have low toxicity in mammals. However, it can cause irritation to the skin, eyes, and respiratory system upon exposure. In insects, Carbamic acid, (hydroxymethyl)-, 1-methylethyl ester carbamate has been shown to have a broad spectrum of activity against a variety of pests, including aphids, mites, and whiteflies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Carbamic acid, (hydroxymethyl)-, 1-methylethyl ester carbamate in lab experiments is its low toxicity in mammals. This makes it a safer alternative to other insecticides, such as organophosphates and pyrethroids. However, Carbamic acid, (hydroxymethyl)-, 1-methylethyl ester carbamate is not effective against all types of pests and may require higher concentrations to achieve the desired effect.
Zukünftige Richtungen
There are several future directions for research on Carbamic acid, (hydroxymethyl)-, 1-methylethyl ester carbamate. One area of interest is the development of new synthetic methods for Carbamic acid, (hydroxymethyl)-, 1-methylethyl ester carbamate and related compounds. Another area of research is the investigation of the mechanism of action of Carbamic acid, (hydroxymethyl)-, 1-methylethyl ester carbamate and its potential use as a tool for studying the nervous system. Finally, there is a need for further studies on the environmental impact of Carbamic acid, (hydroxymethyl)-, 1-methylethyl ester carbamate and its potential toxicity to non-target organisms.
Synthesemethoden
Isopropyl carbamate can be synthesized by reacting carbamic acid with Carbamic acid, (hydroxymethyl)-, 1-methylethyl ester alcohol. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The resulting product is a colorless liquid with a faint ammonia-like odor.
Wissenschaftliche Forschungsanwendungen
Isopropyl carbamate has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of carbamates and ureas. It is also used as a precursor to other chemicals, such as N-Carbamic acid, (hydroxymethyl)-, 1-methylethyl estercarbamoyl chloride and Carbamic acid, (hydroxymethyl)-, 1-methylethyl ester isocyanate. Isopropyl carbamate is also used in the manufacturing of pesticides, herbicides, and fungicides.
Eigenschaften
CAS-Nummer |
14236-02-3 |
|---|---|
Produktname |
Carbamic acid, (hydroxymethyl)-, 1-methylethyl ester |
Molekularformel |
C5H11NO3 |
Molekulargewicht |
133.15 g/mol |
IUPAC-Name |
propan-2-yl N-(hydroxymethyl)carbamate |
InChI |
InChI=1S/C5H11NO3/c1-4(2)9-5(8)6-3-7/h4,7H,3H2,1-2H3,(H,6,8) |
InChI-Schlüssel |
DDAPWCYXRCDPQS-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)NCO |
Kanonische SMILES |
CC(C)OC(=O)NCO |
Andere CAS-Nummern |
14236-02-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[2.2.1]heptane, 2-bromo-, (1R,2S,4S)-rel-(9CI)](/img/structure/B81686.png)
![N-[4-(Acetylamino)phenyl]-4-[[5-(aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B81688.png)
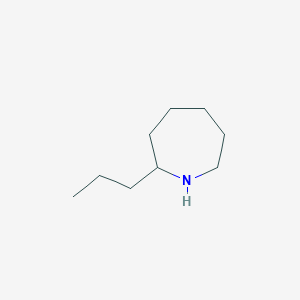
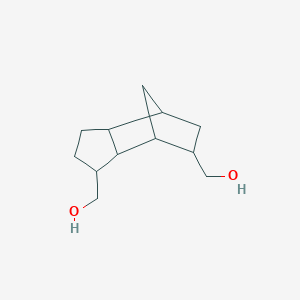
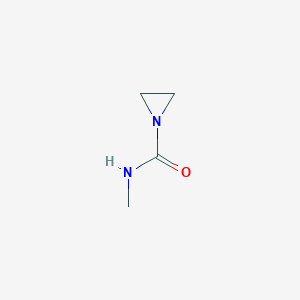
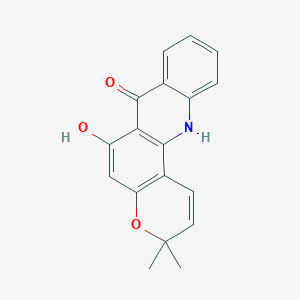
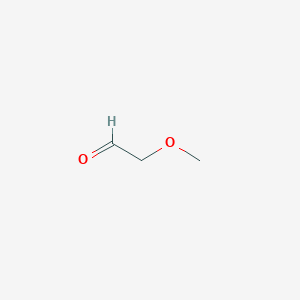
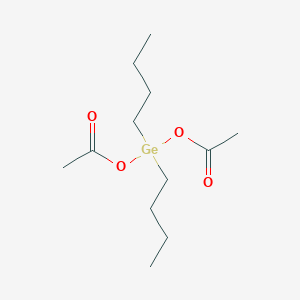

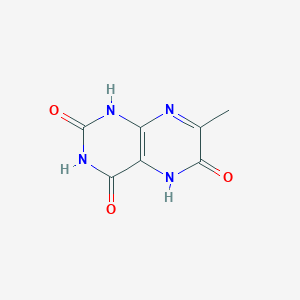
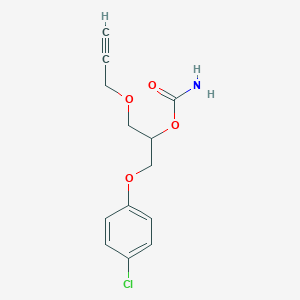
![2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B81708.png)
